2-Methoxy-4-(2-(2-methylbenzoyl)carbohydrazonoyl)phenyl 3,4-dichlorobenzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(2-(2-methylbenzoyl)carbohydrazonoyl)phenyl 3,4-dichlorobenzoate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Hydrazone: The reaction between 2-methylbenzoyl chloride and hydrazine hydrate forms the carbohydrazonoyl intermediate.
Coupling Reaction: This intermediate is then coupled with 2-methoxy-4-nitrophenyl 3,4-dichlorobenzoate under specific conditions to form the final product.
The reaction conditions often involve the use of solvents like ethanol or methanol and may require catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-(2-(2-methylbenzoyl)carbohydrazonoyl)phenyl 3,4-dichlorobenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzoate moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
2-Methoxy-4-(2-(2-methylbenzoyl)carbohydrazonoyl)phenyl 3,4-dichlorobenzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(2-(2-methylbenzoyl)carbohydrazonoyl)phenyl 3,4-dichlorobenzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-4-(2-(4-methylbenzoyl)carbohydrazonoyl)phenyl 3,4-dichlorobenzoate
- 2-Methoxy-4-(2-(3-methylbenzoyl)carbohydrazonoyl)phenyl 3,4-dichlorobenzoate
Uniqueness
2-Methoxy-4-(2-(2-methylbenzoyl)carbohydrazonoyl)phenyl 3,4-dichlorobenzoate is unique due to its specific substitution pattern and the presence of both methoxy and dichlorobenzoate groups. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
CAS No. |
765275-03-4 |
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Molecular Formula |
C23H18Cl2N2O4 |
Molecular Weight |
457.3 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-[(2-methylbenzoyl)hydrazinylidene]methyl]phenyl] 3,4-dichlorobenzoate |
InChI |
InChI=1S/C23H18Cl2N2O4/c1-14-5-3-4-6-17(14)22(28)27-26-13-15-7-10-20(21(11-15)30-2)31-23(29)16-8-9-18(24)19(25)12-16/h3-13H,1-2H3,(H,27,28)/b26-13+ |
InChI Key |
BDOKRCNQBSAQBW-LGJNPRDNSA-N |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC(=C(C=C3)Cl)Cl)OC |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC(=C(C=C3)Cl)Cl)OC |
Origin of Product |
United States |
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